molecular formula C8H13ClN2 B7795633 3-Pyridin-3-ylpropylazanium;chloride

3-Pyridin-3-ylpropylazanium;chloride

Cat. No.: B7795633
M. Wt: 172.65 g/mol
InChI Key: VIZNQULHHZYJNK-UHFFFAOYSA-N
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Description

3-Pyridin-3-ylpropylazanium chloride is a quaternary ammonium salt characterized by a pyridine ring substituted at the 3-position with a propyl chain terminating in an ammonium group, paired with a chloride counterion.

Properties

IUPAC Name

3-pyridin-3-ylpropylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNQULHHZYJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-17-1
Record name 3-Pyridinepropanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84359-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-ylpropylazanium;chloride typically involves the reaction of pyridine with a propylamine derivative in the presence of a suitable acid, such as hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include water, ethanol, or other polar solvents.

    Catalysts: Acid catalysts like hydrochloric acid are commonly used.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microchannel reactors has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-ylpropylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion.

Major Products Formed

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridinium salts.

Scientific Research Applications

3-Pyridin-3-ylpropylazanium;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-3-ylpropylazanium;chloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on 3-Chloro-6-hydrazinylpyridazine and its analogs, which share functional group diversity but differ in core structure. Below is a comparative analysis of key parameters:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Log S) Bioavailability Score
3-Pyridin-3-ylpropylazanium chloride* C8H13N2Cl 172.66† Pyridine, ammonium Not reported Not reported
3-Chloro-6-hydrazinylpyridazine C4H5ClN4 144.56 Pyridazine, hydrazine -2.34 0.55
6-Chloro-5-methylpyridin-3-amine C6H7ClN2 142.59 Pyridine, amine -1.78 0.72
6-Chloro-N,N-dimethylpyridin-3-amine C7H9ClN2 156.61 Pyridine, dimethylamine -1.92 0.68

*Hypothetical properties inferred from structural analogs.
†Calculated based on formula.

Key Findings:

Core Heterocycle Differences :

  • Pyridine vs. Pyridazine : 3-Pyridin-3-ylpropylazanium chloride contains a pyridine ring, while 3-Chloro-6-hydrazinylpyridazine () features a pyridazine core. Pyridazines generally exhibit higher polarity and hydrogen-bonding capacity due to two adjacent nitrogen atoms, leading to lower solubility (Log S = -2.34) compared to pyridine derivatives .

Substituent Effects :

  • The hydrazinyl group in 3-Chloro-6-hydrazinylpyridazine enhances reactivity as a nucleophile, making it suitable for synthesizing triazolo-pyridazines (e.g., via reactions with piperidine derivatives) . In contrast, the ammonium group in 3-Pyridin-3-ylpropylazanium chloride likely confers ionic character, improving solubility in polar solvents.

Bioavailability :

  • Pyridine derivatives like 6-Chloro-5-methylpyridin-3-amine exhibit higher bioavailability scores (0.72) compared to pyridazine analogs (0.55), attributed to reduced molecular complexity and better compliance with Lipinski’s rules .

Research Implications and Limitations

  • Synthetic Utility : While 3-Chloro-6-hydrazinylpyridazine is used in multi-step syntheses (e.g., triazolo-pyridazines via WSCD coupling ), 3-Pyridin-3-ylpropylazanium chloride’s applications remain speculative without experimental data.
  • Data Gaps : The evidence lacks direct information on 3-Pyridin-3-ylpropylazanium chloride. Further studies are needed to validate its physicochemical properties and biological activity.

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